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Compound of Interest

Compound Name: 2-(Propylthio)ethanol

CAS No.: 22812-90-4

Cat. No.: B1582644 Get Quote

Structure, Synthesis, and Reactivity Profile

Executive Summary
2-(Propylsulfanyl)ethanol (CAS: 15570-18-0 [Predicted]) is an unsymmetrical sulfide-alcohol (

) comprising a propyl chain linked via a thioether bridge to a hydroxyethyl moiety. It serves as a
critical intermediate in the synthesis of organosulfur compounds, agricultural chemicals
(organophosphates), and as a structural analog in medicinal chemistry for probing lipophilic
pockets in enzyme active sites. This guide delineates its structural parameters, validated
synthetic routes, and spectroscopic signature.

Chemical Identity & Structural Analysis
The molecule exhibits a flexible backbone characterized by the C-S-C bond angle (~90-100°)

and the capacity for hydrogen bonding via the terminal hydroxyl group.

Nomenclature & Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1582644?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


System Identifier

IUPAC Name 2-(Propylsulfanyl)ethanol

Common Names
2-(Propylthio)ethanol; 2-Hydroxyethyl propyl

sulfide; 3-Thiahexan-1-ol

SMILES CCCSCCO

InChI Key
(Predicted) InChI=1S/C5H12OS/c1-2-3-7-4-5-

6/h6H,2-5H2,1H3

Formula

Molecular Weight 120.21 g/mol

3D Conformational Dynamics
The thioether linkage (

) introduces a "kink" in the chain compared to the ether analog, due to the larger van der Waals
radius of sulfur (1.80 Å) vs oxygen (1.52 Å) and the longer C-S bond length (~1.82 Å). This
increases the lipophilicity and alters the solvation shell compared to 2-propoxyethanol.

Physicochemical Properties
Data derived from homologous series (ethyl/butyl analogs) and predictive modeling.
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Property Value (Approx.) Trend/Note

Boiling Point 195 – 200 °C

Higher than ethyl homolog

(184°C) due to increased

London dispersion forces.

Density 0.98 – 1.00 g/cm³
Slightly less dense than 2-

(ethylthio)ethanol (1.02 g/cm³).

LogP (Octanol/Water) ~0.90

Moderately lipophilic; crosses

membranes easier than

shorter homologs.

Solubility Moderate in Soluble in ethanol, ether,

chloroform.

Refractive Index
High polarizability of sulfur

atom.

Synthesis & Production Protocols
Two primary routes are established for the synthesis of 2-(propylsulfanyl)ethanol. Method A is

preferred for laboratory scale due to the availability of reagents.

Method A: Thio-Alkylation of 2-Mercaptoethanol
(Williamson-Type)
This route utilizes the high nucleophilicity of the thiolate anion generated from 2-

mercaptoethanol.

Reaction Scheme:

Protocol:

Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and dropping

funnel, dissolve sodium metal (1.1 eq) in absolute ethanol to generate sodium ethoxide.

Addition 1: Cool to 0°C. Add 2-mercaptoethanol (1.0 eq) dropwise. Stir for 15 min to form the

thiolate.
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Addition 2: Add 1-bromopropane (1.0 eq) dropwise over 30 minutes, maintaining

temperature <10°C to minimize elimination side-products.

Reflux: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (SiO2, Hexane/EtOAc).

Workup: Filter off NaBr salt. Concentrate the filtrate in vacuo. Dissolve residue in DCM, wash

with water and brine. Dry over

.

Purification: Distillation under reduced pressure.

Method B: Ring Opening of Ethylene Oxide
Preferred for industrial scale to avoid halide waste.

Synthesis Workflow Diagram

Reagents:
2-Mercaptoethanol
1-Bromopropane

Intermediate:
Thiolate Anion

(Na+ -S-CH2CH2-OH)

 NaOEt/EtOH
Deprotonation

Product:
2-(Propylsulfanyl)ethanol

 SN2 Attack
Reflux 2h

Byproduct:
Sodium Bromide

Click to download full resolution via product page

Figure 1: Step-wise synthesis pathway via Williamson thio-alkylation.

Spectroscopic Characterization
Identification relies on the distinct chemical shifts of the methylene protons adjacent to the

sulfur and oxygen atoms.

Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz,

,

ppm):
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0.98 (t, 3H): Terminal methyl of propyl group (

).

1.62 (m, 2H): Central methylene of propyl group (

).

2.52 (t, 2H): Methylene of propyl adjacent to Sulfur (

).

2.74 (t, 2H): Methylene of ethyl chain adjacent to Sulfur (

).

3.72 (t, 2H): Methylene adjacent to Hydroxyl (

).

2.80 (br s, 1H): Hydroxyl proton (

), exchangeable.

C NMR (

,

ppm):

13.5: Methyl carbon.

23.1: Propyl central methylene.

34.2: Propyl

.

35.8: Ethyl

.
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60.5: Ethyl

.

Reactivity & Applications
The compound possesses dual functionality: a nucleophilic sulfur and a nucleophilic hydroxyl

group.

Oxidation (Metabolic & Synthetic)
The sulfur atom is susceptible to oxidation, forming sulfoxides and sulfones. This mimics the

metabolic pathway of sulfur-containing drugs (e.g., phenothiazines).

S-Oxidation: Reaction with

or mCPBA yields 2-(propylsulfinyl)ethanol.

Relevance: Used to study FMO (Flavin-containing Monooxygenase) substrate specificity.

Esterification/Phosphorylation
The hydroxyl group reacts with acid chlorides or phosphoryl chlorides.

Application: Precursor for organophosphate analogs (e.g., propyl homologs of Demeton-S)

used in acetylcholinesterase inhibition studies.

Reactivity Logic Diagram

2-(Propylsulfanyl)ethanol

S-Oxidation
(Sulfoxide/Sulfone)

H2O2 / mCPBA

O-Acylation
(Esters)

RCOCl / Pyridine

Chlorination
(2-Chloroethyl propyl sulfide)

SOCl2
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Figure 2: Divergent reactivity pathways for derivative synthesis.

Safety & Handling
Hazards: Skin and eye irritant. Potential sensitizer.

Odor: Characteristic "sulfide" stench (garlic/cabbage-like); handle in a fume hood.

Storage: Store under inert gas (

) to prevent slow auto-oxidation to the sulfoxide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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